molecular formula C18H21N7 B6457808 2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549053-45-2

2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No. B6457808
CAS RN: 2549053-45-2
M. Wt: 335.4 g/mol
InChI Key: IHNCERRRPDRXJM-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine is a class of compounds that have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of their derivatives have shown promising anticancer activity . These derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives often involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is complex and can vary based on the specific substitutions at various positions .


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidine derivatives can undergo a variety of chemical reactions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives can vary greatly depending on the specific substitutions and functional groups present .

Scientific Research Applications

Therapeutic Potential

Pyrido[2,3-d]pyrimidine derivatives, which include the compound , have shown significant therapeutic interest . They have been used in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Anticancer Activity

Pyrimidine and its fused derivatives, including pyrido[2,3-d]pyrimidine, have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Protein Kinase Inhibitors

These compounds have been identified as promising protein kinase inhibitors for cancer treatment . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Biochemical Agents

Pyrimidopyrimidines have been applied in vivo on a large scale, improving biochemical paths . They act as inhibitors for cAMP-phosphodiesterase platelets, support adenosine inhibition of thrombocytopenia, strengthen PGI2 anti-aggregation activity, and decrease pulmonary hypertension .

Antioxidant Activity

Pyrimidopyrimidines have revealed potent activities as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Anti-inflammatory Agents

These compounds have also shown potential as anti-inflammatory agents . Inflammation is a vital part of the body’s immune response, and substances that can help manage it can be crucial in treating many diseases .

Antiviral Agents

Pyrimidopyrimidines have been studied for their antiviral properties . Viruses are responsible for a wide range of diseases, and compounds that can inhibit their activity can be invaluable in medical treatment .

Hepatoprotective Agents

Lastly, these compounds have been identified as hepatoprotective agents . This means they have the potential to prevent damage to the liver .

Safety and Hazards

While specific safety and hazard information for your compound is not available, it’s important to note that any new drug or compound must undergo rigorous testing and trials to ensure its safety before it can be approved for use .

Future Directions

The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a promising future direction . The broad spectrum of biological activity associated with these compounds makes them a valuable target for future research .

properties

IUPAC Name

4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-12-13(2)22-14(3)23-17(12)24-7-9-25(10-8-24)18-15-5-4-6-19-16(15)20-11-21-18/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNCERRRPDRXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CC=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

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